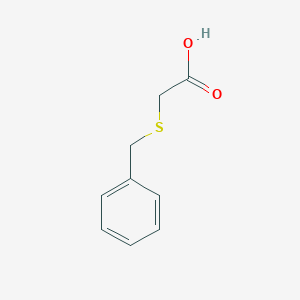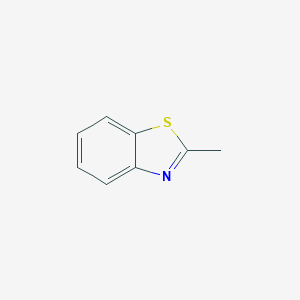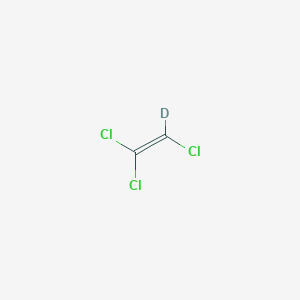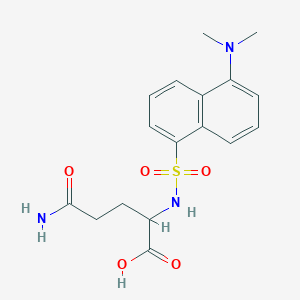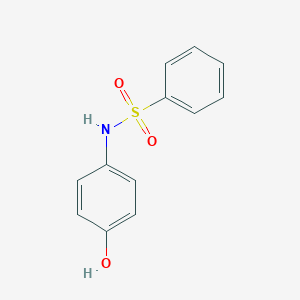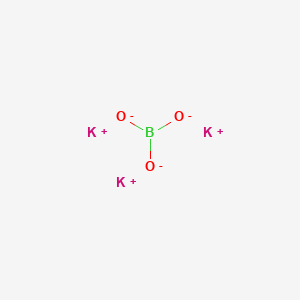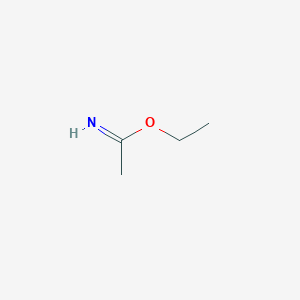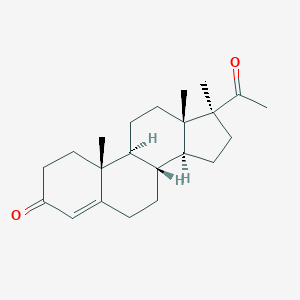
17-Methylpregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Methylpregn-4-ene-3,20-dione, also known as Methylprednisolone, is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various inflammatory and autoimmune conditions, such as asthma, rheumatoid arthritis, and multiple sclerosis.
Wirkmechanismus
17-Methylpregn-4-ene-3,20-dionesolone works by binding to glucocorticoid receptors in the body. This leads to the activation of various anti-inflammatory and immunosuppressive pathways, including the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity. 17-Methylpregn-4-ene-3,20-dionesolone also has effects on other physiological processes, such as glucose metabolism and electrolyte balance.
Biochemische Und Physiologische Effekte
17-Methylpregn-4-ene-3,20-dionesolone has various biochemical and physiological effects on the body. Some of these effects include:
1. Anti-inflammatory: 17-Methylpregn-4-ene-3,20-dionesolone can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines and chemokines.
2. Immunosuppressive: 17-Methylpregn-4-ene-3,20-dionesolone can suppress the activity of immune cells, such as T cells and B cells, leading to a reduction in immune-mediated inflammation.
3. Glucose metabolism: 17-Methylpregn-4-ene-3,20-dionesolone can affect glucose metabolism in the body, leading to increased blood sugar levels and a risk of diabetes.
4. Electrolyte balance: 17-Methylpregn-4-ene-3,20-dionesolone can affect electrolyte balance in the body, leading to a risk of electrolyte imbalances and related complications.
Vorteile Und Einschränkungen Für Laborexperimente
17-Methylpregn-4-ene-3,20-dionesolone has various advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Well-studied: 17-Methylpregn-4-ene-3,20-dionesolone has been extensively studied for its effects on various physiological and biochemical processes, making it a well-understood compound for research purposes.
2. Availability: 17-Methylpregn-4-ene-3,20-dionesolone is widely available and can be easily obtained for research purposes.
3. Standardization: 17-Methylpregn-4-ene-3,20-dionesolone is a standardized compound, meaning that its purity and potency can be accurately measured and controlled.
Limitations:
1. Side effects: 17-Methylpregn-4-ene-3,20-dionesolone can have various side effects, such as increased blood sugar levels, electrolyte imbalances, and increased risk of infection. These side effects can affect the validity of research studies and the safety of study participants.
2. Dosage variability: The optimal dosage of 17-Methylpregn-4-ene-3,20-dionesolone for research purposes may vary depending on the specific research question and study design. This can make it difficult to standardize dosages across different studies.
3. Ethical considerations: The use of 17-Methylpregn-4-ene-3,20-dionesolone in research studies may raise ethical considerations, such as the potential risks to study participants and the need for informed consent.
Zukünftige Richtungen
There are several future directions for research on 17-Methylpregn-4-ene-3,20-dionesolone. Some of these include:
1. Investigating novel applications: 17-Methylpregn-4-ene-3,20-dionesolone has been extensively studied for its effects on inflammatory and autoimmune diseases. However, there may be other potential applications for this compound, such as in the treatment of neurodegenerative diseases or cancer.
2. Developing safer formulations: 17-Methylpregn-4-ene-3,20-dionesolone can have various side effects, which can limit its use in certain populations. Future research may focus on developing safer formulations of this compound that have fewer side effects and are more tolerable for patients.
3. Personalized medicine: The optimal dosage of 17-Methylpregn-4-ene-3,20-dionesolone may vary depending on the individual patient and their specific medical condition. Future research may focus on developing personalized dosing strategies for this compound, based on factors such as age, sex, and disease severity.
Conclusion:
17-Methylpregn-4-ene-3,20-dionesolone is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It has been extensively studied for its effects on various physiological and biochemical processes, and is widely used in the treatment of inflammatory and autoimmune diseases. While 17-Methylpregn-4-ene-3,20-dionesolone has various advantages for research purposes, it also has limitations and potential side effects that must be considered. Future research may focus on investigating novel applications, developing safer formulations, and personalized dosing strategies for this compound.
Synthesemethoden
17-Methylpregn-4-ene-3,20-dionesolone can be synthesized from the natural steroid hormone, progesterone. The synthesis involves several steps, including oxidation, isomerization, and reduction. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
17-Methylpregn-4-ene-3,20-dionesolone has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been used in various research studies to investigate its effects on different physiological and biochemical processes. Some of the research applications of 17-Methylpregn-4-ene-3,20-dionesolone include:
1. Treatment of inflammatory and autoimmune diseases: 17-Methylpregn-4-ene-3,20-dionesolone is commonly used to treat conditions such as asthma, rheumatoid arthritis, and multiple sclerosis. Research studies have shown that it can effectively reduce inflammation and suppress the immune system, leading to improved symptoms and quality of life for patients.
2. Neuroprotection: 17-Methylpregn-4-ene-3,20-dionesolone has been studied for its potential neuroprotective effects in conditions such as traumatic brain injury and spinal cord injury. Research studies have shown that it can reduce inflammation and oxidative stress in the nervous system, leading to improved outcomes and recovery.
3. Cancer treatment: 17-Methylpregn-4-ene-3,20-dionesolone has been studied for its potential anti-cancer effects. Research studies have shown that it can inhibit the growth and proliferation of cancer cells, leading to improved outcomes for patients.
Eigenschaften
CAS-Nummer |
1046-28-2 |
|---|---|
Produktname |
17-Methylpregn-4-ene-3,20-dione |
Molekularformel |
C22H32O2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-14(23)21(3)11-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-12-22(19,21)4/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21-,22+/m1/s1 |
InChI-Schlüssel |
UFIQEZHBGZCWRS-QZKGNRECSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
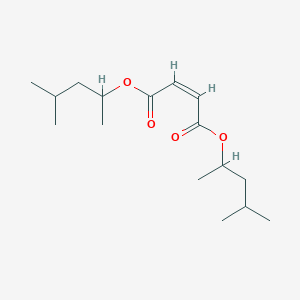
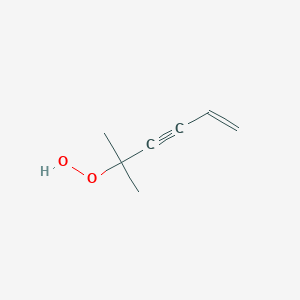
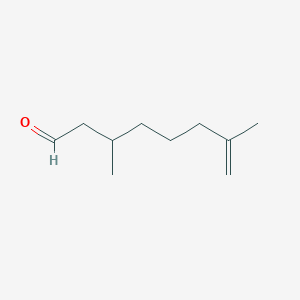
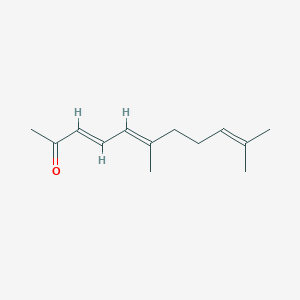
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
